molecular formula C8H7BrN2O3 B12462739 4-Bromo-2-methyl-5-nitrobenzamide

4-Bromo-2-methyl-5-nitrobenzamide

Cat. No.: B12462739
M. Wt: 259.06 g/mol
InChI Key: MXJXYQINOORDLV-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-nitrobenzamide is an organic compound with the molecular formula C8H7BrN2O3 It is a derivative of benzamide, characterized by the presence of bromine, methyl, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-5-nitrobenzamide typically involves the nitration of 4-bromo-2-methylbenzoic acid, followed by the conversion of the resulting nitro compound to the corresponding benzamide. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methyl-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, where reagents like sodium methoxide or potassium thiolate are used.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium thiolate.

Major Products:

    Reduction: 4-Bromo-2-methyl-5-aminobenzamide.

    Substitution: Depending on the nucleophile, various substituted derivatives of this compound.

Scientific Research Applications

4-Bromo-2-methyl-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Bromo-5-nitrobenzamide
  • 4-Bromo-2-methylbenzamide
  • 4-Bromo-2,5-dimethylbenzamide

Comparison: 4-Bromo-2-methyl-5-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

IUPAC Name

4-bromo-2-methyl-5-nitrobenzamide

InChI

InChI=1S/C8H7BrN2O3/c1-4-2-6(9)7(11(13)14)3-5(4)8(10)12/h2-3H,1H3,(H2,10,12)

InChI Key

MXJXYQINOORDLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Br

Origin of Product

United States

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